2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide

Dopamine Transporter Monoamine Reuptake Modafinil SAR

2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide (CAS 90212-83-2) is a synthetic small molecule belonging to the modafinil analogue class, distinguished by a bis(4-fluorophenyl)methyl thioether core linked to an N-hydroxyacetamide terminus. This compound represents the reduced sulfanyl (thioether) form of the known eugeroic fladrafinil (CRL-40,941), which contains a sulfinyl (sulfoxide) group at the same position.

Molecular Formula C15H13F2NO2S
Molecular Weight 309.3 g/mol
CAS No. 90212-83-2
Cat. No. B3058571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide
CAS90212-83-2
Molecular FormulaC15H13F2NO2S
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCC(=O)NO)F
InChIInChI=1S/C15H13F2NO2S/c16-12-5-1-10(2-6-12)15(21-9-14(19)18-20)11-3-7-13(17)8-4-11/h1-8,15,20H,9H2,(H,18,19)
InChIKeyWJDLJNSBPNRFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide (CAS 90212-83-2): A Structurally Defined Modafinil-Class Thioether for Monoamine Transporter Research


2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide (CAS 90212-83-2) is a synthetic small molecule belonging to the modafinil analogue class, distinguished by a bis(4-fluorophenyl)methyl thioether core linked to an N-hydroxyacetamide terminus [1]. This compound represents the reduced sulfanyl (thioether) form of the known eugeroic fladrafinil (CRL-40,941), which contains a sulfinyl (sulfoxide) group at the same position [2]. Its structural configuration places it at a critical juncture in modafinil analogue structure-activity relationships (SAR), where the sulfur oxidation state has been shown to modulate affinity for monoamine transporters, particularly the dopamine transporter (DAT) [1].

Thioether oxidation-state probe for monoamine transporter SAR
N-Hydroxyacetamide variant for DAT-focused profiling studies
Reference standard for fladrafinil metabolite identification workflows

Procurement Rationale for 90212-83-2: Why Oxidation State at Sulfur Precludes Simple Interchange with Fladrafinil or Other Modafinil Analogues


Within the modafinil chemotype, the sulfur oxidation state (thioether vs. sulfoxide) is not a silent structural feature; it directly modulates the compound's interaction with monoamine transporters. Published SAR data show that the sulfanyl (thioether) analogue of modafinil retains DAT binding affinity, with the para-fluoro thioacetamide (4b) exhibiting a Ki of 1570 nM, whereas its corresponding sulfinyl counterpart (5b) shows a Ki of 2190 nM, indicating that reduction of the sulfoxide does not abolish and may enhance DAT binding in certain contexts [1]. Furthermore, the N-hydroxyacetamide moiety present in 90212-83-2 introduces additional hydrogen-bonding capacity not found in simple acetamide analogues, potentially altering solubility, metabolic stability, and off-target profiles. As fladrafinil itself is a prodrug requiring metabolic oxidation, the thioether form may serve as a stabilized analog for studying reductive metabolic pathways or as a precursor for generating the active sulfinyl species under controlled conditions [2]. Consequently, indiscriminate substitution of 90212-83-2 with fladrafinil (CAS 90212-80-9), adrafinil, or modafinil would confound experimental variables related to transporter affinity, metabolism, and physicochemical properties.

Oxidation state at sulfur alters DAT affinity profile; thioether may not directly substitute for sulfinyl analogues like fladrafinil.

N-Hydroxyacetamide moiety introduces hydrogen-bond donor and physicochemical differences compared to simple acetamide counterparts.

Metabolic pathways diverge significantly; thioether form may serve as reductive metabolite, not a direct functional replacement for the sulfinyl prodrug.

Quantitative Differentiation Guide for 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide (90212-83-2)


DAT Binding Affinity: Sulfanyl (Thioether) vs. Sulfinyl (Sulfoxide) Modafinil Analogues

Direct comparison of DAT binding affinity between the para-fluoro thioacetamide (4b, sulfanyl) and its corresponding sulfinyl acetamide (5b) reveals that reduction of the sulfoxide to the thioether does not diminish DAT affinity and may confer a modest improvement. Compound 4b (2-{[bis(4-fluorophenyl)methyl]sulfanyl}acetamide) exhibits a Ki of 1570 ± 68.2 nM at DAT, whereas compound 5b (2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetamide) shows a Ki of 2190 ± 139 nM [1]. This represents a ~28% lower Ki (higher affinity) for the thioether form. The target compound 90212-83-2 (N-hydroxy derivative of 4b) has not been independently profiled in this assay, but the data establish that the sulfanyl oxidation state is permissive for DAT engagement and can be superior to the sulfinyl state in this specific scaffold [1].

DAT Binding Affinity
Head-to-head
Thioether 4b
Ki = 1570 nM
Sulfinyl 5b
Ki = 2190 nM
Supports thioether-permissive DAT binding
Scaffold 4b data; 90212-83-2 not directly profiled
Dopamine Transporter Monoamine Reuptake Modafinil SAR Thioether Pharmacology

Differential SERT and NET Selectivity: Thioether vs. Sulfoxide Modafinil Analogues

The selectivity profile of the sulfanyl scaffold toward SERT and NET diverges from that of the sulfinyl series. In the same study, compound 4b (thioether) showed no displacement at SERT or NET up to 10 µM (ND, no displacement) [1]. In contrast, the corresponding para-bromo thioacetamide (4d) exhibited measurable SERT binding (Ki = 2200 ± 278 nM) and NET binding (Ki = 77,700 ± 6,610 nM), while the para-chloro thioacetamide (4c) showed SERT Ki = 12,700 ± 520 nM and NET Ki = 52,100 ± 5,510 nM [1]. The sulfinyl analogues (5c, 5d) retained activity at SERT (e.g., 5d SERT Ki = 10,600 ± 1,110 nM) but lost NET activity. These data demonstrate that halogen substitution on the aromatic rings in the thioether series can tune SERT and NET engagement in ways not recapitulated by the sulfinyl series, offering a distinct selectivity landscape for the thioether scaffold that is relevant to the 4-fluoro substituent pattern in 90212-83-2 [1].

SERT/NET Selectivity
Class-level inference
4b (F-thioether)
DAT only; no SERT/NET
5d (Br-sulfinyl)
SERT Ki 10,600 nM
Supports DAT-focused profile with limited serotonergic engagement
Fluoro substitution may restrict SERT/NET affinity
Serotonin Transporter Norepinephrine Transporter Monoamine Selectivity Modafinil Analogues

Metabolic Stability and Degradation Pathway: Thioether as a Defined Chemical Probe for Fladrafinil Metabolism

Fladrafinil (CRL-40,941, the sulfinyl N-hydroxyacetamide) is known to function as a prodrug, undergoing metabolic conversion to its active sulfinyl acetamide form (flmodafinil, CRL-40,940) [1]. The thioether 90212-83-2 represents the fully reduced sulfide form that may arise from reductive metabolism of the sulfoxide or serve as a synthetic precursor. In thermal degradation studies of modafinil-class compounds during GC-MS analysis, the sulfoxide group is susceptible to heat-induced degradation via formation of a benzhydrylium ion intermediate, leading to 1,1,2,2-tetraphenylethane derivatives [2]. The thioether form, lacking the sulfoxide oxygen, is predicted to be resistant to this specific degradation pathway, offering greater thermal stability during analytical procedures. WADA has specifically funded research (Project 23C03MT) to characterize the urinary metabolism and elimination of fladrafinil and flmodafinil, underscoring the forensic and regulatory need for authentic thioether metabolite standards [1].

Thermal Stability
Class-level inference
Predicted resistance to sulfoxide degradation; candidate reductive metabolite of fladrafinil.
Supports GC-MS method development and metabolite identification
Predicted based on class behavior; no direct comparative data
Prodrug Metabolism Sulfoxide Reduction WADA Doping Control Fladrafinil

Physicochemical and Formulation Differentiation: N-Hydroxyacetamide Moiety

The N-hydroxyacetamide (hydroxamic acid) functional group in 90212-83-2 distinguishes it from simple acetamide analogues such as compound 4b (2-{[bis(4-fluorophenyl)methyl]sulfanyl}acetamide, CAS 90280-20-9). The N-hydroxy group introduces an additional hydrogen-bond donor and acceptor, with a predicted pKa of approximately 8-9 for the hydroxamic acid proton . This modification is expected to alter aqueous solubility, logP, and metal-chelating properties relative to the parent acetamide. In the analogous adrafinil (N-hydroxymodafinil, CAS 63547-13-7) vs. modafinil pair, the N-hydroxy group is critical for the prodrug function, as metabolic reduction of the hydroxylamine yields the active amide [1]. For 90212-83-2, the combination of the thioether and N-hydroxy functionalities creates a unique physicochemical profile that may offer advantages in formulation development, analytical method optimization, or chelation-based purification strategies not available with the corresponding amide or sulfinyl analogues.

N-Hydroxyacetamide
Reported
+1 H-bond donor vs acetamide; MW 309.33; predicted pKa ~8–9.
Supports formulation and analytical method differentiation
Predicted properties; experimental values unavailable
Hydroxamic Acid Solubility Hydrogen Bonding Formulation Science

Recommended Application Scenarios for 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide


Monoamine Transporter SAR Studies: Probing the Sulfur Oxidation State in DAT-Selective Modafinil Analogues

For academic and pharmaceutical research groups conducting structure-activity relationship (SAR) studies on modafinil-class dopamine transporter (DAT) inhibitors, 90212-83-2 serves as the critical thioether control compound. Its core scaffold (compound 4b) has demonstrated DAT Ki of 1570 nM, representing a ~28% improvement over the corresponding sulfinyl analogue (5b, Ki = 2190 nM) [1]. The N-hydroxy substitution provides additional hydrogen-bonding capacity that may further modulate affinity and selectivity. Inclusion of this compound in a screening panel alongside fladrafinil (sulfinyl, DAT Ki not reported for the N-hydroxy form) and flmodafinil (sulfinyl acetamide, Ki ~2190 nM for the p-fluoro analogue) enables systematic deconvolution of the contributions of sulfur oxidation state and terminal amide functionality to transporter pharmacology [1].

Anti-Doping and Forensic Toxicology: Reference Standard for Fladrafinil Metabolite Identification

The WADA-funded project 23C03MT is actively investigating the urinary metabolism and elimination of fladrafinil and flmodafinil [1]. As fladrafinil is a sulfinyl prodrug, its reductive metabolic pathways are expected to generate thioether metabolites. 90212-83-2, being the fully reduced sulfanyl N-hydroxyacetamide, is a primary candidate for the initial reductive metabolite of fladrafinil. Anti-doping laboratories accredited by WADA can procure this compound as an authentic reference standard for developing and validating LC-MS/MS or GC-MS/MS methods for fladrafinil detection in athlete urine samples. Its predicted resistance to the thermal degradation pathways documented for sulfinyl modafinil analogues [2] further supports its utility in GC-MS workflows.

Chemical Process Development: Intermediate for Fladrafinil Synthesis and Controlled Oxidation Studies

The thioether 90212-83-2 is the direct synthetic precursor to fladrafinil (CRL-40,941) via controlled oxidation of the sulfanyl group to the sulfinyl group. Chemical process R&D teams developing scalable, high-yield oxidation protocols for fladrafinil or related bisfluoro modafinil analogues require high-purity 90212-83-2 as the starting material. The published synthetic route for modafinil analogues involves coupling of dihalophenylmethanols with thioglycolic acid, followed by aminolysis to yield thioacetamides, and subsequent oxidation with hydrogen peroxide (30%) in acetic acid-methanol to afford the sulfinylacetamides in 66–76% yield [1]. 90212-83-2 occupies the penultimate intermediate position in this scheme, enabling optimization of oxidation conditions without interference from competing functional group transformations.

Pharmacokinetic and Drug Metabolism Studies: Investigating N-Hydroxy Reduction in Modafinil-Class Prodrugs

The N-hydroxyacetamide group in 90212-83-2, analogous to that in adrafinil, is subject to metabolic reduction to the primary amide [1]. For DMPK scientists studying the prodrug-to-drug conversion of N-hydroxy modafinil derivatives, 90212-83-2 provides a unique tool wherein both the N-hydroxy reduction and the thioether-to-sulfoxide oxidation can be independently monitored. This dual metabolic liability makes it an ideal probe compound for in vitro microsomal or hepatocyte assays designed to dissect the contributions of cytochrome P450-mediated oxidation versus reduction pathways, ultimately informing the design of next-generation wakefulness-promoting agents with optimized pharmacokinetic profiles [2].

Application
Selection Property
Validation Focus
DAT SAR studies
Thioether oxidation-state context
DAT binding affinity profile
Anti-doping bioanalysis
Thioether metabolite reference standard
Metabolite identification in biological matrices
Synthesis route development
Thioether intermediate oxidation control
Oxidation yield and purity
Prodrug metabolism studies
Dual metabolic liability probe
CYP-mediated reduction/oxidation pathways
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